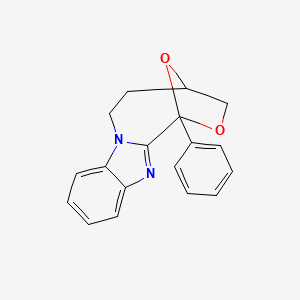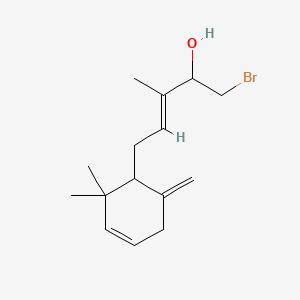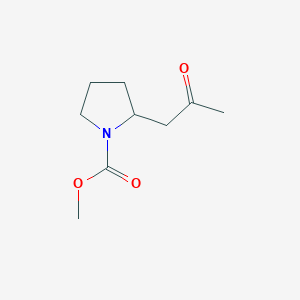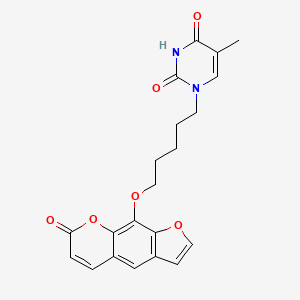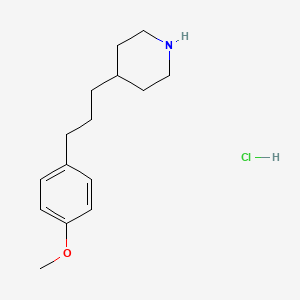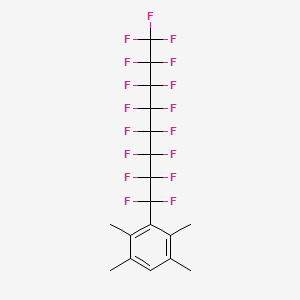![molecular formula C18H30O B14433813 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene CAS No. 80336-20-5](/img/structure/B14433813.png)
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is an organic compound with the molecular formula C18H30O. It belongs to the class of bicyclic compounds, specifically the norbornene derivatives. This compound is characterized by a bicyclo[2.2.1]hept-2-ene core structure with a decyloxy substituent at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-2-ene, which can be obtained through the Diels-Alder reaction of cyclopentadiene and ethylene.
Functionalization: The bicyclo[2.2.1]hept-2-ene is then functionalized at the 5-position through a series of reactions, including halogenation and subsequent substitution with a decyloxy group.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The decyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bicyclic core structure provides rigidity and stability, facilitating its binding to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylene-2-norbornene: Similar bicyclic structure but lacks the decyloxy group.
5-Methylenenorbornene: Another norbornene derivative with a different substituent.
5-Methylenebicyclo[2.2.1]hept-2-ene: Similar core structure but different functional groups.
Uniqueness
5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where enhanced lipophilicity and stability are required.
Propriétés
Numéro CAS |
80336-20-5 |
|---|---|
Formule moléculaire |
C18H30O |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
5-(decoxymethylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-12-19-15-18-14-16-10-11-17(18)13-16/h10-11,15-17H,2-9,12-14H2,1H3 |
Clé InChI |
OAITXFARMXXGLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC=C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





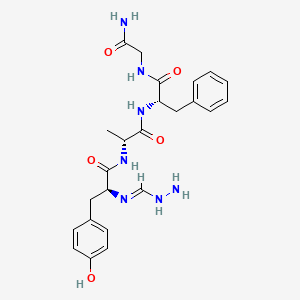


![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
